N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide
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Overview
Description
N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropane ring and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimido[1,2-A][1,4]diazepine core, followed by the introduction of the cyclopropane ring and the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide: Shares structural similarities with the presence of a sulfonamide group and a complex ring system.
Coumarin derivatives: Although structurally different, these compounds also exhibit diverse biological activities and are used in various scientific applications.
Uniqueness
N-((4-Oxo-4,6,7,8,9,10-Hexahydropyrimido[1,2-A][1,4]Diazepin-2-Yl)Methyl)Cyclopropanesulfonamide stands out due to its unique combination of a cyclopropane ring and a sulfonamide group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-oxo-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a][1,4]diazepin-2-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3S/c17-12-6-9(7-14-20(18,19)10-2-3-10)15-11-8-13-4-1-5-16(11)12/h6,10,13-14H,1-5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDSJWWKDMKYAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=NC(=CC(=O)N2C1)CNS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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